molecular formula C12H11FN2O2 B2808183 2-(2-Cyclopropyl-4-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid CAS No. 1781301-65-2

2-(2-Cyclopropyl-4-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid

Cat. No.: B2808183
CAS No.: 1781301-65-2
M. Wt: 234.23
InChI Key: IEVPLJZWVBKZIK-UHFFFAOYSA-N
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Description

“2-(2-Cyclopropyl-4-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid” is a compound that contains a benzimidazole moiety. Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

The synthesis of benzimidazole derivatives has been widely studied due to their broad range of chemical and biological properties . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been solved by X-ray diffraction analysis . This made it possible to reveal the influence of the number and arrangement of fluorine atoms in the benzene cycle .


Chemical Reactions Analysis

Benzimidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical and Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis and Characterization
The compound is frequently utilized in the synthesis and characterization of various chemical structures. For instance, it has been used in the synthesis of methyl 6-aryl-5-(1H-benzimidazol-2-yl)-2-methylnicotinates through a Hantzsch type reaction (Dzvinchuk & Lozinskii, 2009). Similarly, its derivatives have been synthesized for the discovery and hit-to-lead evolution of a novel CRTh2 receptor antagonist chemotype, highlighting its role in medicinal chemistry (Pothier et al., 2012).

Chemical Sensor Development
This compound has also been used in the development of chemical sensors. A study detailed the synthesis of a compound derived from it, which exhibited a selective fluorescent quenching effect towards Co2+, indicating its potential as a Co2+ fluorescent chemical sensor (Li Rui-j, 2013).

Biological Activity Evaluation
The compound is pivotal in the synthesis of various derivatives for biological activity evaluation. For example, derivatives have been synthesized and evaluated for their biological activities against different strains of bacteria, fungi, and antitubercular agents (Desai et al., 2016). Similarly, the compound has been used in the synthesis and antimicrobial activity evaluation of different derivatives, showing significant activity against a range of microorganisms (Turan-Zitouni et al., 2007).

Properties

IUPAC Name

2-(2-cyclopropyl-4-fluorobenzimidazol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c13-8-2-1-3-9-11(8)14-12(7-4-5-7)15(9)6-10(16)17/h1-3,7H,4-6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVPLJZWVBKZIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(N2CC(=O)O)C=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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